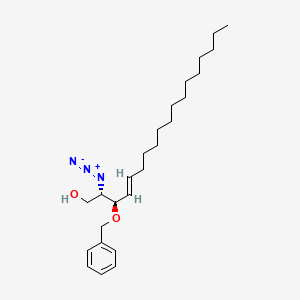
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol is a complex organic compound characterized by its azido and benzyloxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the azidation of a precursor molecule, such as (2S,3R,E)-2-amino-3-(benzyloxy)octadec-4-en-1-ol, using azidating agents like sodium azide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, safety, and cost-effectiveness.
化学反応の分析
Types of Reactions
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol involves its interaction with molecular targets through its azido and benzyloxy groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2S,3R,E)-2-amino-3-(benzyloxy)octadec-4-en-1-ol
- (2S,3R,E)-1,3-bis(benzyloxy)octadec-4-en-2-amine
Uniqueness
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol is unique due to its azido group, which imparts distinct reactivity and potential applications compared to its amino and bis(benzyloxy) counterparts. This uniqueness makes it valuable for specific synthetic and research purposes.
特性
分子式 |
C25H41N3O2 |
|---|---|
分子量 |
415.6 g/mol |
IUPAC名 |
(E,2S,3R)-2-azido-3-phenylmethoxyoctadec-4-en-1-ol |
InChI |
InChI=1S/C25H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(24(21-29)27-28-26)30-22-23-18-15-14-16-19-23/h14-20,24-25,29H,2-13,21-22H2,1H3/b20-17+/t24-,25+/m0/s1 |
InChIキー |
ZDZSHYAFYAMHBG-PNIUMYDHSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])OCC1=CC=CC=C1 |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
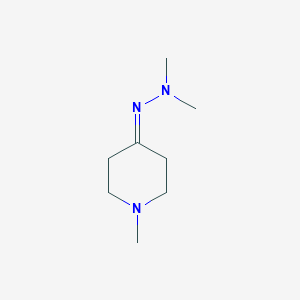
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)

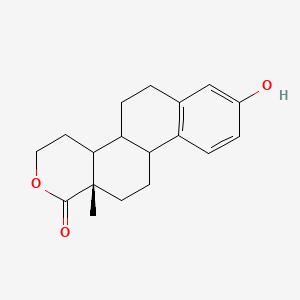
![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)
![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)

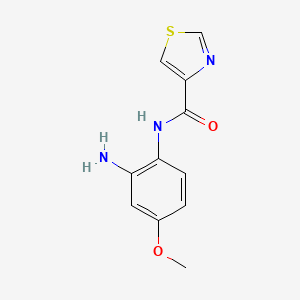
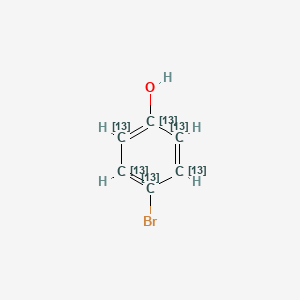
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)


